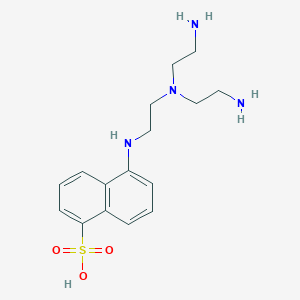

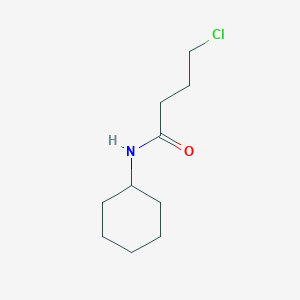

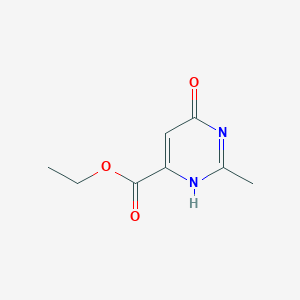

![molecular formula C10H20Cl2O4 B123918 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane CAS No. 5197-65-9](/img/structure/B123918.png)

1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane

Overview

Description

1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane, also known as 1,2-bis(2-chloroethoxy)ethane, is a chemical compound commonly used in laboratory experiments and research studies. It is a colorless, volatile liquid with a boiling point of 77 °C and a melting point of -20 °C. It is soluble in water, alcohols, and other organic solvents, and is used in many chemical reactions. This compound has a variety of applications in scientific research, ranging from organic synthesis to biochemistry and physiology.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

- Kuznetsov et al. (2001) investigated the reaction of 4,4-dimethyl-1,3-dioxane with dinitriles, leading to the synthesis of bis[2-(4,4-dimethyl-5,6-dihydro-2-oxazinyl)]diethyl ether and other related compounds, showcasing the chemical versatility of ethoxyethane derivatives in organic synthesis (Kuznetsov et al., 2001).

Polymer Science and Electropolymerization

- Zhang Han-chang (2007) synthesized a derivative monomer of pyrrole-bis[2-(pyrrole) ethoxy]ethane, demonstrating its potential in electropolymerization and suggesting applications in conductive polymers (Zhang Han-chang, 2007).

Coordination Chemistry and Supramolecular Structures

- An et al. (2011) explored the syntheses and structures of silver(I) complexes with flexible dithioethyl ligands containing ethyleneoxy segments, indicating the role of these compounds in forming coordination complexes with potential biological applications (An et al., 2011).

Biochemistry and Inhibitory Studies

- Arslan et al. (2002) synthesized various aromatic sulfonamide derivatives, including 1,2-bis[(4-sulfonamidobenzamide)ethoxy]ethane (SBAM), and evaluated their inhibitory effects on carbonic anhydrase, highlighting the potential biomedical applications of these compounds (Arslan et al., 2002).

Environmental Chemistry and Flame Retardants

- Altarawneh and Dlugogorski (2014) studied the thermal decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant, offering insights into its environmental impact and degradation pathways (Altarawneh & Dlugogorski, 2014).

Crystallography and Molecular Structures

- Li et al. (2008) reported on the crystal structure of 1,2-Bis[2-(2-nitro-1H-imidazol-1-yl)ethoxy]ethane, contributing to the understanding of molecular conformations and interactions in crystal engineering (Li et al., 2008).

Safety and Hazards

1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Mechanism of Action

Target of Action

1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane, also known as Dichlorotriethylene dioxide, Tri (ethylene glycol) dichloride, or ‘Triglycol dichloride’, is a complex organic compound It’s known to affect the respiratory system .

Mode of Action

It’s known to be used in the synthesis of other compounds , suggesting that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

Given its use in the synthesis of other compounds , it’s likely that it participates in various chemical reactions and could potentially influence multiple biochemical pathways.

Pharmacokinetics

It’s known to be a liquid at room temperature with a boiling point of 235 °C . It’s insoluble in water , which could impact its bioavailability and distribution in the body.

Result of Action

Given its use in the synthesis of other compounds , it’s likely that its primary effects are related to the formation of these new compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution and efficacy in aqueous environments. Additionally, its stability in air and light could impact its efficacy and stability over time.

Biochemical Analysis

Biochemical Properties

The most common organic transformations of this compound are focused on its chlorine atoms . The terminal alkyl chain’s chlorine atoms can undergo nucleophilic substitution reactions under the attack of strong nucleophiles, resulting in the corresponding dechlorinated functionalized products .

Molecular Mechanism

It is known that the compound can undergo nucleophilic substitution reactions

Temporal Effects in Laboratory Settings

It is known that the compound is stable under recommended storage conditions . Information on the product’s degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Properties

IUPAC Name |

1,2-bis[2-(2-chloroethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Cl2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLJZCCWUWDJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCCl)OCCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397541 | |

| Record name | SBB056713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5197-65-9 | |

| Record name | SBB056713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

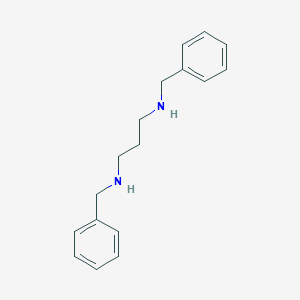

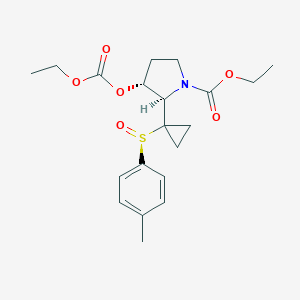

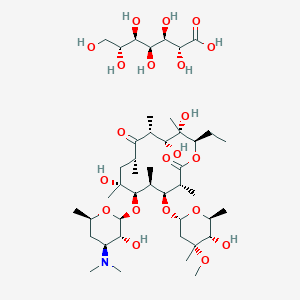

![4,4'-[(Phenylmethyl)imino]bisbutanenitrile](/img/structure/B123835.png)

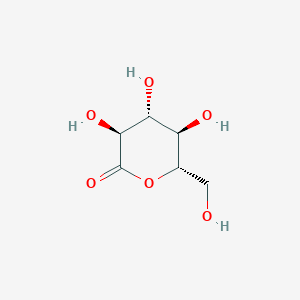

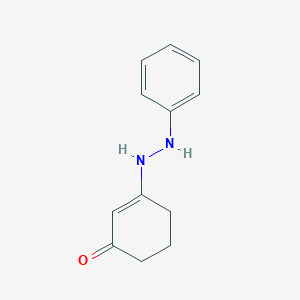

![Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B123838.png)

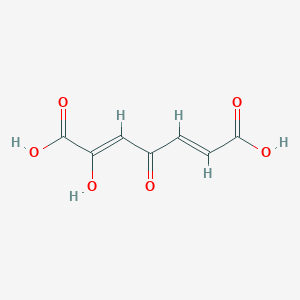

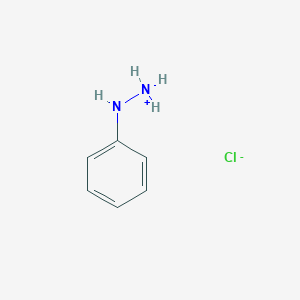

![4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B123840.png)

![N2-[(tert-butoxy)carbonyl]-L-asparagine](/img/structure/B123842.png)